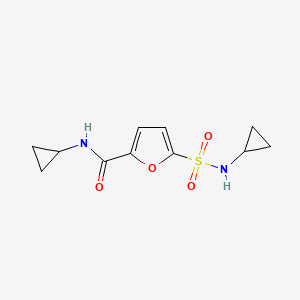

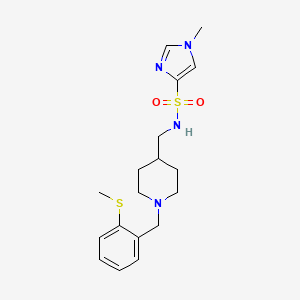

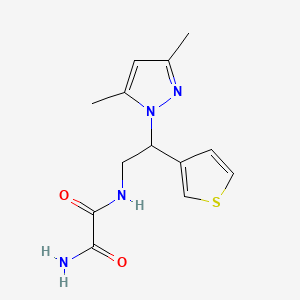

![molecular formula C20H18BrFN4O2 B2642984 3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 847398-86-1](/img/structure/B2642984.png)

3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrimidinedione derivative with additional phenyl and piperazine groups. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

The synthesis of such compounds typically involves several steps, including the formation of the pyrimidine ring and the attachment of the phenyl and piperazine groups .Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Scientific Research Applications

Anticonvulsant Activity

Research on derivatives closely related to 3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione has revealed potential anticonvulsant properties. One study focused on N-Mannich bases derived from pyrrolidine-diones, indicating significant anticonvulsant effects in models of epilepsy. These compounds were more potent and less neurotoxic than phenytoin, a reference antiepileptic drug (Obniska, Rzepka, & Kamiński, 2012).

5-HT2 Antagonist Activity

Another research avenue has explored the synthesis of derivatives acting as 5-HT2 (serotonin) receptor antagonists. Some derivatives demonstrated potent 5-HT2 antagonist activity without significant alpha-1 antagonist effects in vivo, suggesting a potential for psychiatric and neurological applications (Watanabe et al., 1992).

Luminescent Properties and Photo-Induced Electron Transfer

Research on naphthalimide derivatives with piperazine substituents, analogous to the structure , shows that these compounds have intriguing luminescent properties and photo-induced electron transfer capabilities. This could have implications for the development of new materials and sensors (Gan et al., 2003).

Dopamine D4 Receptor Imaging

A specific synthesis approach targeting dopamine D4 receptors involved a compound with structural similarities to this compound. This highlights its potential application in neuroscience research and diagnostic imaging (Eskola et al., 2002).

Serotonin Receptor Ligands

The synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating a structure similar to the chemical compound , points to applications in the study of serotonin receptors. These compounds have shown very high to moderate 5-HT1A receptor affinity and could be useful in research and drug development (Lacivita et al., 2009).

Mechanism of Action

Properties

IUPAC Name |

3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrFN4O2/c21-14-5-7-15(8-6-14)26-19(27)13-18(23-20(26)28)25-11-9-24(10-12-25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHVDNOBWGPJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

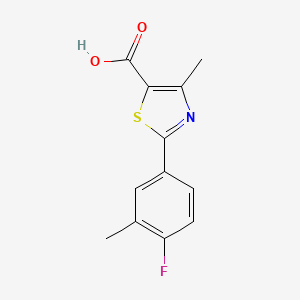

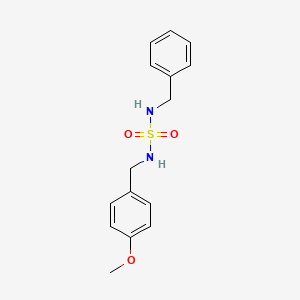

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2642906.png)

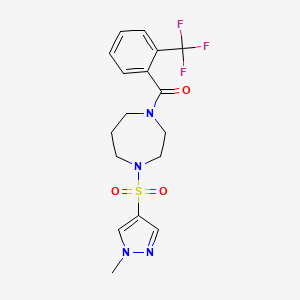

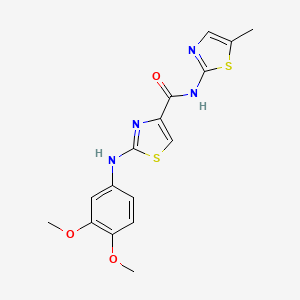

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2642908.png)

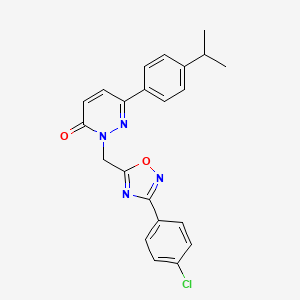

![4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2642912.png)